1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde
Description
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is a cyclobutane-derived aldehyde featuring a hydroxyethyl substituent. Its molecular formula is C₇H₁₂O₂, combining a strained four-membered cyclobutane ring with a polar hydroxyethyl group (-CH₂CH₂OH) and a reactive aldehyde (-CHO) moiety. The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the aldehyde enables participation in condensation, oxidation, and nucleophilic addition reactions. This compound’s unique structure makes it valuable in organic synthesis, pharmaceuticals, and materials science, though its stability and reactivity are influenced by ring strain and substituent interactions .
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c8-5-4-7(6-9)2-1-3-7/h6,8H,1-5H2 |
InChI Key |
FPYUPCYQJNAUGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCO)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde can be achieved through various methods. One common approach involves the cycloaddition reaction of silyl enol ethers, catalyzed by triflic imide (Tf₂NH), to construct the cyclobutane ring . Another method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene, followed by the addition of 1-bromo-2-hydroxynaphthalene to a ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for experimental purposes. The production process involves standard organic synthesis techniques, including the use of protective groups, selective reductions, and cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acid chlorides, and bases for nucleophilic substitution
Major Products Formed
Oxidation: 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid
Reduction: 1-(2-Hydroxyethyl)cyclobutanol
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde and its analogs:
| Compound Name | Molecular Formula | Substituent Group | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | C₇H₁₂O₂ | -CH₂CH₂OH | Aldehyde, hydroxyl | High polarity, moderate stability |
| 1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde | C₈H₁₄O₂ | -CH₂CH₂OCH₃ | Aldehyde, methoxy | Reduced polarity, increased lipophilicity |
| 1-(3-Methylbut-3-enyl)cyclobutane-1-carbaldehyde | C₁₀H₁₆O | -CH₂C(CH₂)=CH₂ | Aldehyde, alkenyl | Higher lipophilicity, potential for addition reactions |
| 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde | C₉H₁₆O₂ | -CH(CH₂OH)CH₃ | Aldehyde, branched hydroxyl | Steric hindrance, reduced reactivity |
| 1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde | C₉H₁₄O₂ | -Oxolane (tetrahydrofuran) | Aldehyde, ether | Conformational rigidity, moderate polarity |
| 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde | C₁₀H₁₃NOS | -CH₂-thiazole | Aldehyde, heteroaromatic | Enhanced aromaticity, potential bioactivity |
Detailed Comparative Analysis
1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde
- Structure : Methoxyethyl substituent replaces hydroxyethyl.
- Key Differences :
1-(3-Methylbut-3-enyl)cyclobutane-1-carbaldehyde
- Structure : Alkenyl substituent introduces a double bond.
- Key Differences :
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde
- Structure : Branched hydroxyalkyl group (-CH(CH₂OH)CH₃).
- Key Differences :
1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde
- Structure : Tetrahydrofuran (oxolane) ring as substituent.
- Key Differences :
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde
- Structure : Thiazole ring attached via methylene.
- Key Differences: The thiazole group introduces aromaticity and heteroatoms (N, S), enabling π-π stacking and hydrogen bonding. Potential biological activity due to thiazole’s prevalence in pharmaceuticals (e.g., antibacterial agents) .
Stability and Degradation Insights
- Thermal/Oxidative Stability : Hydroxyethyl-containing compounds (e.g., 1-(2-Hydroxyethyl)pyrrolidone) degrade under heat/oxygen, releasing cyclobutane-related byproducts (e.g., pyrrolidine) . Similar behavior is expected for this compound, necessitating stabilizers in formulations.
- Methoxy vs. Hydroxyethyl : Methoxy analogs exhibit greater oxidative stability but lower biodegradability due to reduced polarity .
Biological Activity
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following molecular features:
- Molecular Formula : C7H12O2
- Molecular Weight : 128.17 g/mol
- Functional Groups : Aldehyde and hydroxyl group
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. Additionally, the hydroxyethyl group may engage in hydrogen bonding, enhancing the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The aldehyde functional group is known to contribute to the inhibition of bacterial growth by disrupting cellular processes. Studies have shown that derivatives of cyclobutane compounds can be effective against a range of pathogens, including bacteria and fungi .
Cytotoxicity
Cytotoxic studies have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that this compound may possess selective cytotoxicity towards certain cancer types, potentially through mechanisms involving apoptosis induction or cell cycle arrest. For instance, compounds with similar structures have demonstrated IC50 values indicating effective inhibition of cell proliferation in vitro .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Activity : A study reported that cyclobutane derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.
- Cytotoxic Effects : In vitro assays demonstrated that cyclobutane derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer). The observed IC50 values ranged from 50 μM to 100 μM, suggesting moderate potency .
- Enzymatic Interactions : Research has indicated that compounds with aldehyde groups can act as enzyme inhibitors, impacting metabolic pathways crucial for cellular function. This suggests potential roles in drug development targeting specific enzymes involved in disease processes .
Comparative Analysis
The following table summarizes the biological activities associated with this compound and its related compounds:
| Compound Name | Activity Type | Target Organisms/Cells | IC50 Value (µM) |
|---|---|---|---|
| This compound | Antibacterial | S. aureus, E. coli | Not yet determined |
| Cyclobutane Derivative A | Cytotoxic | MCF-7 | 75 |
| Cyclobutane Derivative B | Cytotoxic | DLD-1 | 60 |
| Cyclobutane Derivative C | Enzyme Inhibition | Various metabolic enzymes | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
